4-chlorobenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone
Overview
Description
4-Chlorobenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone is a hydrazone ligand . It is an organic compound that can be produced by the oxidation of 4-chlorobenzyl alcohol . It can be further oxidized to 4-chlorobenzoic acid . It will react with malononitrile to form 4-chlorobenzylidenylmalononitrile .
Synthesis Analysis
The hydrazone ligand, 4-chlorobenzaldehyde hydralazine hydrazone (LH), has been synthesized . Initial attempts to synthesize Co+2, Ni+2, Cu+2, and Zn+2 metal complexes of LH resulted in a cyclized triazole product (T) . The synthesis of the desired metal complexes was achieved by using LH in its monohydrochloride salt form (LH.HCl), thus preventing the cyclization of LH to T .Molecular Structure Analysis
The structure of both the LH and T is characterized by single-crystal X-ray diffraction pattern analysis . On the basis of electronic and magnetic properties of the complexes, a four-coordinate square-planar geometry for Ni+2 complex, while Td geometry for Cu+2 and Zn+2 complex was assigned . Around Co (II) ions, Oh geometry was assigned .Chemical Reactions Analysis
4-Chlorobenzaldehyde can be produced by the oxidation of 4-chlorobenzyl alcohol . It can be further oxidized to 4-chlorobenzoic acid . It will react with malononitrile to form 4-chlorobenzylidenylmalononitrile .Physical And Chemical Properties Analysis
4-Chlorobenzaldehyde is an organic compound with the chemical formula C7H5ClO . It has a molar mass of 140.57 g·mol −1 . It has a melting point of 47.5 °C (117.5 °F; 320.6 K) and a boiling point of 213.5 °C (416.3 °F; 486.6 K) .Mechanism of Action
Thiosemicarbazones (TSCs) are very versatile tridentate ligands having the ability to bind transition metal ions by bonding through sulfur and hydrazinic terminal nitrogen atoms . TSC also inhibits ribonucleotide diphosphate reductase (RDR), the enzyme involved in the synthesis of DNA precursors in the mammalian cells .
Safety and Hazards
properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3/c14-11-4-1-9(2-5-11)7-19-20-12-6-3-10(8-18-12)13(15,16)17/h1-8H,(H,18,20)/b19-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDYEFYKMWLLRV-FBCYGCLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC=C(C=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC=C(C=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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